Entecavir ENT-2 -

Entecavir ENT-2

Catalog Number: EVT-466403
CAS Number:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Entecavir was developed by Bristol-Myers Squibb and is marketed under various brand names, including Baraclude. It is classified as a guanosine nucleoside analogue, which means it mimics the structure of guanosine, a component of nucleic acids. This structural similarity allows entecavir to interfere with viral DNA synthesis, making it an essential tool in managing hepatitis B infections .

Synthesis Analysis

The synthesis of entecavir involves several key steps that can be summarized as follows:

Molecular Structure Analysis

Entecavir has a complex molecular structure characterized by:

  • Chemical Formula: C₁₃H₁₅N₅O₃
  • Molecular Weight: Approximately 277.30 g/mol
  • Structural Features: The molecule includes a guanine base linked to a carbocyclic sugar moiety, contributing to its function as a nucleoside analogue. The presence of functional groups such as hydroxyls and cyano groups enhances its antiviral activity .
Chemical Reactions Analysis

Entecavir participates in several chemical reactions relevant to its mechanism of action:

  1. Phosphorylation: Upon administration, entecavir is phosphorylated by cellular kinases to form entecavir triphosphate, its active form.
  2. Inhibition of Viral Polymerase: The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA during replication, effectively terminating the elongation process .
  3. Resistance Mutations: Certain mutations in the hepatitis B virus polymerase can lead to resistance against entecavir, necessitating monitoring during treatment .
Mechanism of Action

Entecavir exerts its antiviral effects primarily through three mechanisms:

  1. Base Priming Inhibition: It inhibits the priming of the viral polymerase.
  2. Reverse Transcription Inhibition: Entecavir prevents the reverse transcription of the negative strand from pregenomic RNA.
  3. Positive Strand Synthesis Inhibition: It blocks the synthesis of the positive strand HBV DNA .

The inhibition constant (K_i) for entecavir triphosphate against HBV DNA polymerase is approximately 0.0012 µM, indicating high potency against this target while showing weak inhibition against human DNA polymerases .

Physical and Chemical Properties Analysis

Entecavir exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in water, which is important for its bioavailability.
  • Stability: Entecavir is stable under normal storage conditions but should be protected from light.
  • pH Sensitivity: The compound's stability may vary with pH changes, necessitating careful formulation considerations during drug development .
Applications

Entecavir is primarily used in clinical settings for:

  • Treatment of Chronic Hepatitis B Virus Infection: It is indicated for both HBeAg-positive and HBeAg-negative chronic hepatitis B patients.
  • Resistance Management: Entecavir is particularly useful for patients who are resistant to other antiviral therapies like lamivudine or adefovir.
  • Research Applications: Ongoing studies explore its efficacy against various HBV strains and potential combinations with other antiviral agents .
Molecular Mechanisms of Antiviral Activity

Nucleoside Analog Reverse Transcriptase Inhibition Dynamics

Entecavir (ENT-2) is a deoxyguanosine analog that exerts potent antiviral activity through targeted inhibition of hepatitis B virus (HBV) polymerase. Unlike classical chain terminators (e.g., lamivudine), entecavir functions as a de facto chain terminator by permitting limited nucleotide incorporation (typically 3–5 nucleotides) before halting DNA elongation. This occurs due to steric constraints introduced by its unique cyclopentyl exocyclic alkene moiety, which disrupts proper positioning of subsequent nucleotides in the catalytic site [1] [4]. Kinetic studies reveal entecavir triphosphate (ETV-TP) competitively inhibits dGTP incorporation with a dissociation constant (Ki) of 0.5 nM against wild-type HBV reverse transcriptase (RT), demonstrating ≈300-fold greater affinity than natural dGTP (Km = 150 nM) [1] [5]. This high binding affinity underpins ETV's exceptional inhibition constant ratio (Ki/Km < 1), favoring ETV-TP over endogenous nucleotides.

Table 1: Comparative Mechanisms of HBV Polymerase Inhibition by Nucleos(t)ide Analogs

CompoundTermination MechanismHBV RT Affinity (Ki, nM)Post-Incorporation Elongation
Entecavir (ETV)De facto termination0.53–5 nucleotides
Lamivudine (LVD)Obligate termination8500 nucleotides
Adefovir (ADV)Obligate termination1,2000 nucleotides

Structural Basis of HBV Polymerase Competitive Inhibition

The molecular architecture of HBV RT enables entecavir’s exceptional specificity. Homology modeling based on HIV RT-DNA complexes (PDB: 1RTD) reveals a novel hydrophobic pocket in the dNTP-binding site of HBV RT, formed by residues Met204, Ser202, and Asn236. This pocket accommodates ETV’s exocyclic alkene group through van der Waals interactions and hydrophobic stabilization, explaining its >100-fold greater potency versus lamivudine [1] [4]. Crucially, the YMDD active site loop (Tyr-Met-Asp-Asp) undergoes conformational rearrangement to enclose ETV-TP, with Met204 serving as a central anchor point.

Lamivudine-resistance substitutions (e.g., M204V/I ± L180M) partially compromise this binding pocket. The M204V mutation introduces a steric barrier by replacing methionine’s sulfur atom with valine’s branched side chain, reducing hydrophobic contact with ETV’s cyclopentyl ring. This decreases ETV susceptibility ≈8-fold but retains partial efficacy due to incomplete disruption of the hydrophobic pocket [1] [5]. In contrast, adefovir-resistance mutations (A181T/V, N236T) lie distal to the ETV-binding site and show no significant impact on ETV docking conformation or efficacy [4].

Table 2: Impact of HBV RT Mutations on Entecavir Binding Affinity

Mutation(s)Structural ConsequenceFold Reduction in ETV Susceptibility
Wild-typeOptimal hydrophobic pocket geometry1 (reference)
M204VSteric hindrance from valine β-branching8
L180M + M204VReduced pocket volume; altered loop flexibility30
L180M + M204V + T184GDisrupted hydrogen bonding network in YMDD loop>400
A181T/N236TNo direct effect on ETV-binding pocket<1.5

Triphosphate Activation Pathways in Viral Replication Suppression

Intracellular phosphorylation transforms entecavir into its active triphosphate form (ETV-TP) through a three-step kinase cascade. Initial monophosphorylation is mediated by mitochondrial deoxyguanosine kinase (dGK), followed by diphosphate and triphosphate formation via cytoplasmic nucleoside diphosphate and triphosphate kinases [6]. This process exhibits exceptional efficiency in hepatocytes, achieving intracellular ETV-TP concentrations >20-fold higher than plasma levels at therapeutic doses (0.5 mg/day) [1].

Cellular uptake of entecavir depends critically on hepatocyte-specific transporters:

  • Organic anion transporter 2 (OAT2/SLC22A7): Mediates Na+-independent uptake with a Km of 15 μM, contributing ≈60% of hepatic entecavir accumulation [3].
  • Equilibrative nucleoside transporter 1 (ENT1/SLC29A1): Facilitates bidirectional diffusion, accounting for ≈30% of uptake [3] [8].

In vitro studies confirm that pharmacological inhibition of OAT2 (by indomethacin) or ENT1 (by NBMPR) reduces entecavir’s anti-HBV efficacy by >80% in HepG2.2.15 cells, directly linking transporter activity to intracellular activation [3]. ETV-TP subsequently suppresses HBV replication at three enzymatic stages:

  • Priming inhibition: Blocks protein-linked DNA initiation (IC50 = 0.02 μM)
  • Reverse transcription: Inhibits RNA-directed DNA synthesis (IC50 = 0.12 μM)
  • DNA-dependent DNA synthesis: Halts second-strand DNA elongation (IC50 = 0.04 μM) [1]

Table 3: Phosphorylation Kinetics and Enzymatic Targets of Entecavir

ParameterValueBiological Significance
Plasma-to-liver concentration ratio1:24Reflects efficient hepatic uptake
OAT2-mediated uptake Km15 μMSaturable transport at therapeutic doses
Intracellular ETV-TP t½15 hoursSustained antiviral pressure
Inhibition of priming (IC50)0.02 μMBlocks initial DNA synthesis step

Differential Efficacy Against Wild-Type vs. Drug-Resistant HBV Strains

Entecavir’s efficacy profile diverges significantly between nucleoside-naive and treatment-experienced HBV strains. Against wild-type genotype C HBV, entecavir achieves >99% viral suppression (HBV DNA < 3.0 log10 copies/mL) after 2 years of therapy in HBeAg-negative patients. However, HBeAg-positive patients exhibit slower responses, with 41.7% maintaining HBV DNA ≥ 3.0 log10 copies/mL ("slow responders") at this timepoint [9]. Pretreatment quantitative HBsAg (qHBsAg) levels predict this divergence: slow responders exhibit median qHBsAg = 4.57 log10 IU/mL versus 3.63 log10 IU/mL in rapid responders (P<0.01) [9].

Genotypic resistance requires a minimum of three mutations:

  • Lamivudine-resistance backbone: M204V/I ± L180M (8-fold ETV resistance)
  • ETV-specific substitutions: T184A/C/F/G/L/S, S202C/G/I, or M250I/L/V (>100-fold resistance) [2] [5]

Mechanistically, T184/S202 mutations destabilize hydrogen bonding in the YMDD loop, while M250V alters primer-template positioning—both reducing ETV-TP binding affinity. Kinetic analyses confirm ETVr mutants exhibit increased inhibition constants (Ki = 220–1,200 nM vs. 0.5 nM in wild-type) and reduced catalytic efficiency (kcat/Km ↓ 40–80%) [5]. Crucially, entecavir maintains efficacy against adefovir-resistant strains (A181V/T, N236T), demonstrating no cross-resistance due to distinct binding mechanisms [1] [4].

Table 4: Resistance Pathways and Phenotypic Impact on Entecavir Efficacy

Resistance PathwayKey MutationsFold Resistance vs. Wild-TypeClinical Resistance Risk
Lamivudine-resistant (partial)M204V ± L180M8–35Low (virologic rebound rare)
Classic ETV-resistantL180M + M204V + T184G>400High
Classic ETV-resistantL180M + M204V + S202I220High
Adefovir-resistantA181V/T, N236T1.0–1.5None

Properties

Product Name

Entecavir ENT-2

IUPAC Name

2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2

InChI Key

LPHHAQDOQOLDFK-UHFFFAOYSA-N

SMILES

C1C(C(C2C1O2)COCC3=CC=CC=C3)O

Canonical SMILES

C1C(C(C2C1O2)COCC3=CC=CC=C3)O

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